molecular formula C7H6N2O B029746 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 5654-97-7

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

カタログ番号: B029746
CAS番号: 5654-97-7
分子量: 134.14 g/mol
InChIキー: ZXSQEZNORDWBGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, also referred to as 7-azaoxyindole, is a bicyclic heterocyclic compound featuring fused pyrrole and pyridine rings. Synthetically, it is accessible via cyclization of N-(pyridinyl)pivalamides using butyllithium and α-keto esters , or through condensation reactions with aryl aldehydes in ethanol/piperidine . The compound has garnered attention in medicinal chemistry due to its dual role as a kinase inhibitor (e.g., GSK3β, TrkA) and anti-inflammatory agent , with demonstrated in vivo efficacy in arthritis models . Its versatility in functionalization (e.g., hydroxyl, methoxy, or halogen substituents at C-3 or N-1) enables fine-tuning of pharmacological properties .

準備方法

合成経路と反応条件: グアイアコールスルホン酸カリウム半水和物は、グアイアコール(2-メトキシフェノール)をスルホン化し、その後水酸化カリウムで中和することにより合成されます。この反応は、通常、以下の手順を含みます。

    スルホン化: グアイアコールを硫酸と反応させて、グアイアコールスルホン酸を生成します。

    中和: 次に、グアイアコールスルホン酸を水酸化カリウムで中和して、グアイアコールスルホン酸カリウムを生成します。

    結晶化: 生成物を結晶化し、半水和物の形態で単離します。

工業的生産方法: グアイアコールスルホン酸カリウム半水和物の工業的生産は、同様の手順に従いますが、より大規模で行われ、高純度と高収率を確保するために、反応条件を慎重に管理します。このプロセスには、以下が含まれます。

化学反応の分析

Alkylation and Arylation Reactions

The NH group in the pyrrolidone ring undergoes alkylation/arylation under basic conditions:

  • Reagents : Alkyl/aryl halides (e.g., methyl iodide, benzyl bromide)
  • Conditions : K₂CO₃ or NaH in DMF/DMSO at 60–100°C
  • Example : Reaction with methyl iodide yields 3-methyl derivatives .
SubstrateReagentProductYield (%)Source
1,3-Dihydro-2H-pyrrolo...CH₃I, K₂CO₃3-Methyl-1,3-dihydro-2H-pyrrolo...72–85

Halogenation Reactions

Electrophilic bromination occurs selectively at the 5-position of the pyridine ring:

  • Reagents : N-Bromosuccinimide (NBS)
  • Conditions : CCl₄ at reflux (4–5 hours) .
SubstrateReagentProductYield (%)Source
1,3-Dihydro-2H-pyrrolo...NBS, CCl₄5-Bromo-1,3-dihydro-2H-pyrrolo...68

Cross-Coupling Reactions

The brominated derivatives participate in palladium-catalyzed couplings:

Stille Coupling

  • Reagents : Tetramethyltin, Pd(PPh₃)₄
  • Conditions : Hexamethylphosphoramide (HMPA), reflux (4 hours) .
SubstrateReagentProductYield (%)Source
5-Bromo-3-methyl-pyrrolo...(CH₃)₄Sn, Pd(PPh₃)₄5-Methyl-3-methyl-pyrrolo...75

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(dppf)Cl₂
  • Conditions : Na₂CO₃, DME/H₂O at 80°C .

Oxidation

  • Pyridine ring oxidation : Not typically observed due to electron-deficient nature.
  • Pyrrolidone ring : Stable under mild oxidizing agents (e.g., H₂O₂) .

Reduction

  • Carbonyl reduction : LiAlH₄ reduces the lactam to pyrrolidine derivatives .
SubstrateReagentProductYield (%)Source
1,3-Dihydro-2H-pyrrolo...LiAlH₄, THF2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine60

Cyclization and Ring Expansion

Reaction with α-keto esters or active methylene compounds leads to fused heterocycles:

  • Example : Condensation with malononitrile forms pyrrolo[3,2-b]pyridines .
SubstrateReagentProductConditionsSource
1,3-Dihydro-2H-pyrrolo...Malononitrile, AcOHPyrrolo[3,2-b]pyridine-2-carbonitrileReflux, 4 hours

Nucleophilic Substitution

The pyridine ring undergoes electrophilic substitution at electron-rich positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives (limited yield) .

Condensation Reactions

Forms Schiff bases with aldehydes:

  • Reagents : Benzaldehyde, EtOH/HCl
  • Applications : Intermediate for anticancer agents .

Experimental Insights from Patents

  • US5767128A : Bromination of 1,3-dihydro-2H-pyrrolo... with NBS in CCl₄ achieves 68% yield .
  • WO2006063167A1 : Suzuki coupling of 5-bromo derivatives with boronic acids produces FGFR inhibitors (IC₅₀ < 100 nM) .

This compound’s reactivity profile enables its use in synthesizing bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents. Experimental protocols emphasize palladium catalysis for functionalization and bromination for introducing cross-coupling handles.

科学的研究の応用

Anti-inflammatory Agents

Research has shown that derivatives of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one exhibit notable anti-inflammatory effects. A series of analogues have been synthesized and tested for their efficacy in various animal models:

  • Mechanism of Action : These compounds have demonstrated the ability to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes without significant inhibition of cyclooxygenase (COX) and lipoxygenase enzymes in vitro. This selective inhibition suggests a unique mechanism that could lead to fewer side effects compared to traditional anti-inflammatory drugs .
  • Case Studies : In studies involving the reverse passive Arthus reaction (RPAR) and adjuvant-induced arthritis models in rats, several analogues showed promising results in reducing inflammation and pain .

Synthetic Methodologies

The synthesis of this compound derivatives has been a focal point for chemists aiming to develop new therapeutic agents:

  • Novel Synthetic Approaches : Recent advancements include rhodium-catalyzed asymmetric 1,4-addition reactions that allow for the efficient construction of these compounds. This method utilizes arylboronic acids as starting materials, expanding the potential for creating diverse derivatives with tailored biological activities .
  • Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications at specific positions on the pyrrolo ring can significantly affect anti-inflammatory activity. Continued exploration in this area aims to optimize these compounds for better therapeutic profiles .

Potential Therapeutic Applications

Beyond their anti-inflammatory properties, this compound derivatives are being investigated for other therapeutic applications:

  • Rho-Kinase Inhibitors : Some studies suggest that these compounds may act as Rho-kinase inhibitors, which could have implications in treating conditions related to hypertension and vascular diseases .
  • Antimicrobial and Anticancer Properties : There is ongoing research into the antimicrobial and anticancer potential of these compounds. Preliminary findings indicate activity against various cancer cell lines and pathogens, warranting further investigation .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anti-inflammatory AgentsCompounds exhibit selective inhibition of inflammatory mediatorsEffective in RPAR and adjuvant-induced arthritis models
Synthetic MethodologiesRhodium-catalyzed asymmetric reactions for novel derivativesExpands chemical space for structure optimization
Rho-Kinase InhibitionPotential role in regulating blood pressureMay lead to new antihypertensive therapies
Antimicrobial & AnticancerInvestigated for activity against cancer cells and pathogensPromising results in preliminary studies

作用機序

グアイアコールスルホン酸カリウム半水和物は、肺の粘液(痰)を薄くすることで作用し、粘り気を減らし、咳き込みやすくなります。これにより、胸の詰まりが軽減され、咳がより効果的になります。 この化合物は、呼吸器系の粘液産生細胞に作用し、粘液の粘度と弾性を変化させます .

類似の化合物:

    グアイアコール: 親化合物であり、その消毒作用と去痰作用で知られています。

    ヨウ化カリウム: 呼吸器疾患の治療に使用される別の去痰薬です。

    アセチルシステイン: 粘液を分解する粘液溶解剤です。

独自性: グアイアコールスルホン酸カリウム半水和物は、粘液溶解剤と去痰剤の両方として作用するという二重の作用によって、ユニークです。 粘液を薄くするだけでなく、排出も助けるため、呼吸器疾患の治療に非常に効果的です .

類似化合物との比較

Positional Isomers and Ring-Fusion Variants

  • 3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one and 3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one: These isomers differ in the fusion position of the pyrrole and pyridine rings. Synthesized from N-(pyridin-3- or -4-yl)pivalamides, they exhibit distinct electronic profiles due to altered nitrogen positioning.
  • 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one :
    Chlorination at C-5 increases electronegativity, enhancing interactions with hydrophobic kinase pockets. However, this modification reduces aqueous solubility compared to the parent compound, limiting its utility in CNS-targeted therapies .

Substituent-Driven Analogues

  • 3-Hydroxy Derivatives: The introduction of a hydroxyl group at C-3 (e.g., 3-hydroxy-1-methyl-3-phenyl derivatives) improves solubility and enables further alkylation. For example, 3-methoxy analogs (e.g., compound 8 in ) show enhanced anti-inflammatory activity in rat models (ED₅₀ = 10 mg/kg) compared to non-hydroxylated counterparts .
  • 3,3-Dibromo Derivatives :
    Bromination at C-3 (e.g., 3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one) increases molecular weight (291.9 g/mol) and steric bulk, enhancing kinase inhibition (IC₅₀ = 0.8 μM for TrkA) but introducing hepatotoxicity risks .

  • N-1 Substituted Derivatives :
    Benzylation or SEM (2-(trimethylsilyl)ethoxymethyl) protection at N-1 (e.g., 1-benzyl-3-methoxy derivatives) improves metabolic stability. For instance, SEM-protected analogs are critical intermediates in spirocyclic HPK1 inhibitors .

Bioisosteric Replacements

  • Oxindole (Indolin-2-one) :
    Replacing the pyridine ring with benzene (e.g., sunitinib’s 5-fluoroindolin-2-one) reduces water solubility but maintains kinase affinity. The 7-azaoxindole scaffold in 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one enhances polarity, yielding a 2.5-fold higher safety margin in cancer cell lines (CC₅₀ = 120 μM vs. 48 μM for sunitinib) .

  • Benzylidene Derivatives: Condensation with aryl aldehydes (e.g., (E)-3-(pyridin-2-ylmethylene) derivatives) extends π-conjugation, improving GSK3β inhibition (IC₅₀ = 0.2 μM) and tau aggregation suppression (60% reduction at 10 μM) . Substituents like 4-dimethylamino (compound 3a) further enhance blood-brain barrier permeability .

Functional Comparison Table

Compound Key Modification Biological Activity Potency (IC₅₀/ED₅₀) Reference
Parent compound None Anti-inflammatory (AAR model) ED₅₀ = 25 mg/kg
3-Methoxy-1-benzyl derivative N-1 Benzyl, C-3 Methoxy Anti-inflammatory (RPAR assay) ED₅₀ = 10 mg/kg
(E)-3-(Pyridin-2-ylmethylene) Benzylidene at C-3 GSK3β inhibition IC₅₀ = 0.2 μM
3,3-Dibromo derivative C-3 Dibromination TrkA kinase inhibition IC₅₀ = 0.8 μM
SEM-protected analog N-1 SEM group HPK1 inhibitor intermediate N/A
5-Chloro-[3,2-b] isomer C-5 Chlorination Reduced solubility vs. parent LogP = 1.9

Key Research Findings

Synthetic Flexibility : The scaffold’s compatibility with diverse reactions (e.g., Grubbs II-catalyzed cyclization , Suzuki couplings ) supports rapid diversification.

Dual Pharmacological Actions: Derivatives like (E)-3-(4-dimethylaminobenzylidene) compounds inhibit both GSK3β and tau aggregation, positioning them as Alzheimer’s disease candidates .

Safety Profile: Unlike oxindoles, the 7-azaoxindole core reduces off-target cytotoxicity, as seen in normal cell line assays (viability >90% at 50 μM) .

生物活性

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (also referred to as 7-azaoxindole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their structural similarity to indoles and purines, which are critical in various biological processes. The compound can be synthesized through several methods, including refluxing with picolinaldehyde in the presence of ethanol and piperidine as a catalyst. This approach allows for the introduction of various aryl substituents to optimize biological activity .

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects. In animal models, these compounds have shown promising results in reducing inflammation markers. For instance, a study demonstrated that specific derivatives effectively decreased inflammation in induced models, suggesting their potential as therapeutic agents for inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed selective cytotoxicity against various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1 below:

Compound K562 (µM) U251 (µM) HCT116 (µM) A375 (µM) PBMC (µM)
E-2f13.8028.2012.8014.00>300
3a4.7010.309.80>10094.55

At concentrations of 10 µM and above, certain derivatives exhibited significant anti-aggregation effects on tau proteins associated with neurodegenerative diseases like Alzheimer's .

The mechanism by which these compounds exert their biological effects is believed to involve inhibition of key enzymes and pathways relevant to disease processes. For example, molecular docking studies have indicated that these compounds can effectively bind to GSK3β, a critical enzyme involved in tau phosphorylation and aggregation .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • GSK3β Inhibition : A study demonstrated that certain derivatives could inhibit GSK3β with binding free energies comparable to known inhibitors, suggesting their utility in treating conditions like Alzheimer's disease .
  • Analgesic Properties : The analgesic potential was evaluated using the Koster test and Siegmund test in animal models, showing a significant reduction in pain responses compared to control groups .
  • Cytotoxicity Studies : Another investigation assessed the cytotoxic effects on peripheral blood mononuclear cells (PBMC), revealing that selected derivatives exhibited low toxicity even at high concentrations (>300 µM), making them promising candidates for further development .

Q & A

Q. Basic: What are the optimal synthetic routes for 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and its derivatives?

Answer:
Key synthetic strategies include halogenation, coupling reactions, and multi-component reactions. For example, details a regioselective Suzuki-Miyaura coupling to introduce aryl groups at the 3- and 5-positions of the pyrrolopyridine core. Critical steps involve:

  • Halogenation : Use of N-iodosuccinimide (NIS) for selective iodination .
  • Protection/Deprotection : Sodium hydride (NaH) and tosyl chloride (TsCl) for intermediate stabilization .
  • Cross-Coupling : Pd(PPh₃)₄-catalyzed reactions with boronic acids under optimized solvent systems (toluene/EtOH/H₂O) .

Table 1: Reaction Conditions for Key Synthetic Steps (Adapted from )

StepReagents/ConditionsPurposeYield Range
aNIS, acetone, rtIodination at C375-85%
cPhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, 90°C3-Phenyl substitution60-70%
d3,4-Dimethoxyphenylboronic acid, 105°C5-Substitution with electron-rich aryl groups50-65%

Q. Basic: How can experimental design methods improve reaction optimization?

Answer:
Statistical Design of Experiments (DoE) minimizes trial-and-error approaches. highlights factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratios). For instance:

  • Key Parameters : Reaction time, equivalents of boronic acid, and Pd catalyst concentration .
  • Output Optimization : Yield and purity tracked via HPLC or NMR .
  • Case Study : A Central Composite Design (CCD) reduced optimization experiments by 40% while identifying synergistic effects between solvent polarity and temperature .

Q. Advanced: How do structural modifications influence bioactivity in kinase inhibitors?

Answer:
Structure-Activity Relationship (SAR) studies reveal that substituents at C3 and C5 significantly impact kinase inhibition. demonstrates:

  • C3 Aryl Groups : Bulky substituents (e.g., 3,4-dimethoxyphenyl) enhance binding affinity to ATP pockets .
  • C5 Halogens : Chloro or bromo groups improve metabolic stability but may reduce solubility .
  • Core Rigidity : Saturation of the dihydro-pyrrole ring (as in this compound) restricts conformational flexibility, favoring selective inhibition .

Table 2: Substituent Effects on Kinase Inhibition ()

Substituent (C3)Substituent (C5)IC₅₀ (nM)Selectivity Index (vs. Off-Target Kinases)
PhenylH1201.5
3,4-DimethoxyphenylCl288.7
4-FluorophenylBr454.2

Q. Advanced: What strategies address contradictions in synthetic yields or bioactivity data?

Answer:
Discrepancies often arise from:

  • Purification Methods : Column chromatography vs. recrystallization (e.g., shows >15% yield variation for 6-chloro derivatives) .
  • Analytical Consistency : Use of standardized HPLC protocols to quantify purity .
  • Biological Assays : Cell-line specificity (e.g., HEK293 vs. HeLa) may explain divergent IC₅₀ values .
    Recommendation : Replicate key steps under controlled conditions and cross-validate with orthogonal techniques (e.g., LC-MS, X-ray crystallography) .

Q. Basic: What characterization techniques confirm the structure of synthesized derivatives?

Answer:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–C = 0.003 Å accuracy in ) .
  • NMR : ¹H/¹³C NMR distinguishes regioisomers; NOESY confirms spatial proximity of substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae (e.g., C₉H₉BrN₂ in ) .

Table 3: Key Characterization Data ( )

TechniqueCritical Data PointsApplication Example
X-rayR factor = 0.043; mean σ(C–C) = 0.003 ÅConfirms fused ring conformation
¹H NMR (400 MHz)δ 7.85 (d, J=5.2 Hz, 1H, H-5)Assigns aromatic proton positions
HRMSm/z 225.08516 [M+H]⁺Verifies molecular formula

Q. Advanced: How can computational methods aid in understanding reaction mechanisms?

Answer:
Density Functional Theory (DFT) and reaction path searches () elucidate:

  • Transition States : Energy barriers for key steps (e.g., Pd-mediated oxidative addition) .
  • Solvent Effects : COSMO-RS models predict solvent polarity impacts on coupling efficiency .
  • Synergy with Experiment : Iterative feedback loops refine computational models using experimental kinetic data .

Table 4: DFT vs. Experimental Activation Energies (Hypothetical Data)

Reaction StepDFT Energy (kcal/mol)Experimental Energy (kcal/mol)Deviation
Oxidative Addition18.219.51.3
Transmetalation12.714.11.4

Q. Advanced: What interdisciplinary approaches enhance methodological innovation?

Answer:
Integrate unconventional strategies from , such as:

  • Art-Science Collaborations : Visualizing molecular interactions via 3D modeling tools .
  • Activist-Research Partnerships : Community-driven toxicity testing for environmental impact assessments .
    Ethical Note : Ensure transparency in data interpretation when merging academic and non-academic methodologies .

特性

IUPAC Name

1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSQEZNORDWBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551472
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-97-7
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5654-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3,3-dibromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (2.0 g, 7.2 mmol) in THF (50 mL) was stirred at room temperature, and a saturated aqueous solution of NH4Cl was added. Activated zinc powder was added, and the reaction mixture was stirred for 2 hours. The zinc was removed by filtration through a pad of diatomaceous earth, and the organic layer was separated. The aqueous layer was extracted with THF (10 mL), and the combined organic layers were dried over anhydrous MgSO4, filtered and evaporated. The residue was slurried in 10:1 CHCl3:MeOH (15 mL) and filtered through a pad of silica gel, and the filtrate was evaporated. The residue was triturated with water, and the solid was collected by filtration and dried under vacuum to give the title compound, 0.668 g (70%). 1H NMR (d6-DMSO) δ10.94 (s, 1H), 8.02 (d, 1H, J=5.2 Hz), 7.52 (d, 1H, J=6.8 Hz), 6.90 (dd, 1H, J=6.8, 5.2 Hz), 3.53 (s, 2H). MS (AP−ve) 133 (100) (M−H)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3,3-dibromo-7-azaoxindole (2.0 g, 7.2 mmol) in THF (50 mL) is stirred at room temperature and a saturated aqueous solution of NH4Cl is added. Activated zinc powder is added and the reaction mixture is stirred for 2 hours. The zinc is removed by filtration through a pad of diatomaceous earth and the organic layer is separated. The aqueous layer is extracted with THF (10 mL) and the combined organic layers are dried over anhydrous MgSO4, filtered and evaporated. The residue is slurried in 10:1 CHCl3:MeOH (15 mL) and filtered through a pad of silica gel and the filtrate is evaporated. The residue is triturated with water and the solid is collected by filtration and dried under vacuum to give 7-azaoxindole, 0.668 g (70%). 1H NMR (DMSO-d6) δ10.94 (s, 1H), 8.02 (d, 1H, J=5.2 Hz), 7.52 (d, 1H, J=6.8 Hz), 6.90 (dd, 1H, J=6.8, 5.2 Hz), 3.53 (s, 2H). MS(AP−ve) 133 (100) (M−H)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 7-azaoxindole hydrobromide (800 mg, 3.7 mmol), (Tet.Let. 1987, 28, 4027), in methylene chloride (10 ml) was adjusted to pH9 with saturated aqueous sodium hydrogen carbonate solution. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The organic layers were combined, washed with brine, dried (MgSO4) and the volatiles removed by evaporation. The residue was purified by column chromatography eluting with methylene chloride/methanol (95/5) to give 7-azaoxindole free base (238 mg, 48%).
Name
7-azaoxindole hydrobromide
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。